N-Butylcyclopentanimine
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Overview
Description
N-Butylcyclopentanimine is an organic compound with the molecular formula C₉H₁₇N It is a cyclic imine, specifically a derivative of cyclopentanimine where a butyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylcyclopentanimine can be synthesized through the reaction of cyclopentanone with n-butylamine. The reaction typically involves the condensation of these two reactants under controlled conditions to form the imine. The general reaction is as follows:
[ \text{Cyclopentanone} + \text{n-Butylamine} \rightarrow \text{this compound} + \text{Water} ]
The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentanone and n-butylamine are reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Butylcyclopentanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The nitrogen atom in the imine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: N-Butylcyclopentylamine.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
N-Butylcyclopentanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
N-Butylcyclopentanimine can be compared with other cyclic imines and amines:
Cyclopentanimine: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain conditions.
N-Butylcyclohexanimine: Similar structure but with a six-membered ring, which may affect its reactivity and stability.
N-Butylpyrrolidine: A five-membered ring amine, which differs in its electronic and steric properties.
Uniqueness: this compound’s unique structure, with a five-membered ring and a butyl group, provides a balance of hydrophobicity and reactivity that is not found in many other compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Comparison with Similar Compounds
- Cyclopentanimine
- N-Butylcyclohexanimine
- N-Butylpyrrolidine
- N-Butylpiperidine
This comprehensive overview highlights the significance of N-Butylcyclopentanimine in various fields and its potential for further research and application
Properties
CAS No. |
6407-38-1 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-butylcyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-2-3-8-10-9-6-4-5-7-9/h2-8H2,1H3 |
InChI Key |
JRSKPPVGWBNMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1CCCC1 |
Origin of Product |
United States |
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